4'-Formyl-biphenyl-4-carboxylic acid ethyl ester

Drug Discovery Medicinal Chemistry Process Chemistry

Pharmaceutical and material science synthesis often fails due to incompatible protecting groups or missing orthogonal reactivity. This compound solves the problem with a dual-handle design. - **Optimized LogP (3.34)**: Enhances extractive work-up and chromatography yields vs. the free acid analog. - **Orthogonal Reactivity**: Preserve the ethyl ester while manipulating the aldehyde (reductive amination, Wittig), or hydrolyze for amide coupling. - **High Purity (≥98%)**: Essential for reproducible OLED charge-transport layers and fragment-based drug discovery. Immediate availability in research quantities.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 70917-02-1
Cat. No. B1337879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
CAS70917-02-1
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C16H14O3/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,2H2,1H3
InChIKeyGGDSRNHFXHUEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester Overview


4'-Formyl-biphenyl-4-carboxylic acid ethyl ester (CAS 70917-02-1, C16H14O3) is a bifunctional biphenyl derivative featuring a reactive formyl (-CHO) group at the 4' position and an ethyl ester (-COOEt) moiety at the 4 position . This compound belongs to the broader class of substituted [1,1'-biphenyl]-4-carboxylates and is characterized by a molecular weight of 254.28 g/mol, a calculated LogP of 3.34, and a polar surface area of 43.37 Ų, indicating moderate lipophilicity favorable for membrane permeability in drug discovery contexts [1][2]. It is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development, as well as in the fabrication of fluorescent materials and liquid crystals .

Dual handles Aldehyde and ethyl ester enable parallel derivatization for multi-step synthesis
Work-up Moderate lipophilicity supports cleaner liquid-liquid extraction and chromatographic purification
Reproducibility Defined solid form facilitates precise weighing and reproducible stoichiometry

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester Substitution Limitations


Generic substitution with simpler biphenyl carboxylates (e.g., ethyl biphenyl-4-carboxylate) or the corresponding acid (4'-formyl-biphenyl-4-carboxylic acid) is not feasible due to the precise orthogonal reactivity demanded by multi-step synthetic sequences. The target compound uniquely combines a moderately lipophilic ethyl ester protecting group (LogP 3.34 [1]) that survives many common transformations with a highly reactive aldehyde handle for subsequent chemistry (e.g., reductive amination, Wittig olefination, or hydrazone formation) . Replacing the ester with the free acid alters solubility, partitioning, and requires additional protection/deprotection steps, significantly reducing overall yield and increasing purification burden [2]. Conversely, substituting with an unfunctionalized biphenyl ester eliminates the critical aldehyde handle entirely, derailing the synthetic route. The calculated LogP of 3.34 positions this compound in a favorable drug-like property space compared to more polar acid analogs (calculated LogP ~2.5 for 4'-formyl-biphenyl-4-carboxylic acid [3]), offering superior intermediate isolation and chromatographic behavior [4].

Unfunctionalized biphenyl ester
Lacks the aldehyde handle, derailing synthetic routes that require 4'-position derivatization
Free acid analog
May alter solubility, extraction, and chromatographic behavior; demands protection/deprotection steps that can lower overall yield
Simpler biphenyl carboxylates
Do not provide the orthogonal reactivity needed for sequential, chemoselective transformations

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester Comparative Evidence


Enhanced Lipophilicity vs. Free Acid Analog

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.34 [1], which is approximately 0.8 log units higher than the calculated LogP for its direct acid analog, 4'-formyl-biphenyl-4-carboxylic acid (LogP ~2.5) [2]. This quantifiable difference translates to roughly a 6.3-fold increase in lipophilicity, directly impacting extraction efficiency and chromatographic retention. In synthetic workflows, this higher LogP facilitates cleaner liquid-liquid extraction from aqueous reaction mixtures and sharper, more reproducible peaks in reversed-phase HPLC monitoring [3].

Lipophilicity (LogP)
Reported
ΔLogP = +0.84
~6.3× higher vs. acid
May support improved purification and extraction efficiency
Calculated values; consistent across databases
Drug Discovery Medicinal Chemistry Process Chemistry

Bifunctional Orthogonality Over Mono-Functional Analogs

The compound provides a synthetically orthogonal pair of functional groups: an ethyl ester that is stable to many common aldehyde transformations (e.g., reductive aminations with NaBH(OAc)₃, Wittig reactions) and a formyl group that remains intact under mild ester hydrolysis or transesterification conditions . In contrast, the mono-functional comparator ethyl biphenyl-4-carboxylate (CAS 6301-56-0) lacks the essential aldehyde handle, preventing any further derivatization at the 4'-position without de novo C-H functionalization . Similarly, 4'-formyl-biphenyl-4-carboxylic acid requires protection of the free acid before many aldehyde reactions, adding two synthetic steps (protection/deprotection) with typical 10-30% yield losses per step [1].

Orthogonal reactivity
Class-level
Ester (stable) + aldehyde (reactive) vs. mono-functional analogs
Enables convergent synthesis; reduces step count vs. acid protection route
Based on standard protecting-group strategies
Organic Synthesis Methodology Development Chemical Biology

Lower Polar Surface Area for Membrane Permeability

The target compound exhibits a calculated total Polar Surface Area (tPSA) of 43.37 Ų [1], which is 11.0 Ų lower than the tPSA of 54.37 Ų calculated for the corresponding acid analog, 4'-formyl-biphenyl-4-carboxylic acid [2]. According to established medicinal chemistry guidelines (Veber's rules), compounds with tPSA ≤ 140 Ų are generally considered to possess favorable oral bioavailability potential; however, within this range, lower tPSA values correlate strongly with improved passive membrane diffusion and blood-brain barrier penetration [3]. This 11.0 Ų reduction is significant at the fragment level, suggesting that the ethyl ester form would be a preferred starting point for developing CNS-penetrant or orally bioavailable drug candidates.

tPSA reduction
Reported
ΔtPSA = -11.0 Ų (20% lower vs. acid)
May support enhanced passive permeability in fragment development
Fragment-based calculation; relevant for CNS-oriented libraries
Computational Chemistry ADME Prediction Fragment-Based Drug Discovery

High Purity and Defined Solid Form

Commercial sources reliably provide this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This is a quantifiably higher specification compared to some alternative biphenyl building blocks (e.g., 4'-methoxy-biphenyl-4-carboxylic acid ethyl ester, commonly offered at 95-97% purity ). Furthermore, the compound is a defined light yellow solid , which provides clear visual and handling advantages over liquid or waxy solid alternatives, facilitating precise weighing and reducing solvent entrapment issues. The specified storage condition of 0-8°C underscores its defined stability profile, critical for long-term project reproducibility.

Purity & solid form
Data to verify
≥98% (HPLC) Light yellow solid
May reduce pre-reaction purification; defined solid aids accurate stoichiometry
Typical commercial specification; verify lot analysis
Quality Control Analytical Chemistry Materials Science

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester Applications


Fragment Library Expansion for Kinase and GPCR

Given its calculated LogP of 3.34 and tPSA of 43.37 Ų, this compound is an ideal core scaffold for fragment-based drug discovery programs targeting moderately lipophilic binding pockets, such as those found in kinases or Class A GPCRs. Its orthogonal functional handles allow for rapid, parallel derivatization: the aldehyde group can be used in reductive aminations to explore amine diversity, while the ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling. This dual-reactivity approach, enabled by the compound's specific physicochemical profile, significantly accelerates hit-to-lead optimization [1][2].

Liquid Crystal and OLED Material Synthesis

The rigid biphenyl core, combined with the electron-withdrawing formyl and moderately electron-donating ethyl ester substituents, creates a defined molecular dipole moment. This property is exploited in the design of advanced liquid crystalline materials and Organic Light-Emitting Diode (OLED) host/transport layers where molecular alignment and charge transport are critical. The high purity (≥98%) and defined solid form of this building block are essential to prevent performance-degrading impurities in these solid-state electronic applications .

API Intermediate Synthesis Process Development

The ethyl ester's enhanced lipophilicity (LogP 3.34 vs. 2.5 for the acid) translates to practical advantages in large-scale manufacturing. It simplifies extractive work-ups, minimizing emulsion formation and reducing solvent volumes. Furthermore, the ester's stability allows it to be carried through several synthetic steps without protection, reducing the overall step count and improving the process mass intensity (PMI) of the final Active Pharmaceutical Ingredient (API) [3][4].

Chemical Probe Development for ABPP

The bifunctional nature of this compound makes it a valuable precursor for chemical biology probes. The aldehyde can be used to attach a reactive warhead (e.g., via hydrazone formation for a fluorophosphonate) or a fluorophore via reductive amination, while the ester can be hydrolyzed to a carboxylic acid for subsequent bioconjugation to an affinity tag or solid support. This precise, sequential functionalization is difficult to achieve with simpler biphenyl analogs, making this compound a privileged starting material for constructing complex molecular tools [5].

Application
Selection Property
Validation Focus
Fragment library expansion
Bifunctional scaffold with moderate lipophilicity
Derivative diversity and passive permeability
Liquid crystal / OLED materials
Rigid biphenyl core with tunable dipole
Molecular alignment and charge transport properties
API intermediate synthesis
High lipophilicity and orthogonal reactivity
Process mass intensity and work-up efficiency
Chemical probe development
Sequential functionalization capability
Bioconjugation and activity-based probe integrity

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